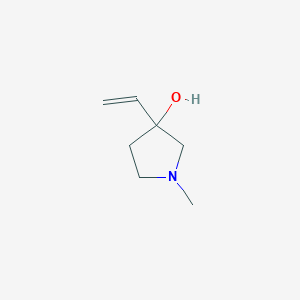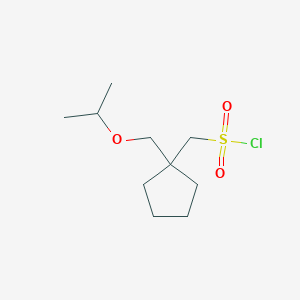![molecular formula C10H14F6N2O4 B13495562 2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)](/img/structure/B13495562.png)
2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azaspiro[3.3]heptan-6-amine; bis(trifluoroacetic acid) is a compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. The compound features a spirocyclic scaffold, which is known for its rigidity and unique spatial arrangement, making it a valuable building block for drug design and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptan-6-amine involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions typically include the use of organic solvents and bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2-azaspiro[3.3]heptan-6-amine are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of protecting groups and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted spirocyclic amines and oxo derivatives, which can be further utilized in drug design and other applications .
Aplicaciones Científicas De Investigación
2-azaspiro[3.3]heptan-6-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic scaffold provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: This compound features an oxygen atom in the spirocyclic ring and is used as a structural surrogate for morpholine in drug design.
2-azaspiro[3.3]heptane-6-carboxylic acid: This derivative has a carboxylic acid group and is used in the synthesis of sterically constrained amino acids.
Uniqueness
2-azaspiro[3.3]heptan-6-amine stands out due to its unique amine functionality, which provides additional reactivity and versatility in chemical synthesis. Its bis(trifluoroacetic acid) salt form enhances its stability and solubility, making it more suitable for various applications .
Propiedades
Fórmula molecular |
C10H14F6N2O4 |
|---|---|
Peso molecular |
340.22 g/mol |
Nombre IUPAC |
2-azaspiro[3.3]heptan-6-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c7-5-1-6(2-5)3-8-4-6;2*3-2(4,5)1(6)7/h5,8H,1-4,7H2;2*(H,6,7) |
Clave InChI |
MWPKJUUJNYPVGK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CNC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)

![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)







![N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)
![tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)
